molecular formula C3HClN3NaO2 B1629483 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt CAS No. 32998-00-8

1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt

Cat. No.: B1629483
CAS No.: 32998-00-8
M. Wt: 169.50 g/mol
InChI Key: GTZITCVVOATWCB-UHFFFAOYSA-M
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Description

1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloro and monosodium salt groups enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale trimerization processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of cyanuric chloride as a starting material is common, followed by nucleophilic substitution reactions to introduce the chloro and monosodium salt groups .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while hydrolysis can produce hydroxylated triazine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and monosodium salt groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

32998-00-8

Molecular Formula

C3HClN3NaO2

Molecular Weight

169.50 g/mol

IUPAC Name

sodium;6-chloro-1,5-diaza-3-azanidacyclohex-5-ene-2,4-dione

InChI

InChI=1S/C3H2ClN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1

InChI Key

GTZITCVVOATWCB-UHFFFAOYSA-M

SMILES

C1(=O)NC(=NC(=O)N1)Cl.[Na+]

Canonical SMILES

C1(=O)NC(=NC(=O)[N-]1)Cl.[Na+]

Origin of Product

United States

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